4-Hydroxy-5-methylpyrrolidin-2-one

diastereoselective synthesis chiral pyrrolidinone stereocontrol

4-Hydroxy-5-methylpyrrolidin-2-one (C₅H₉NO₂, MW 115.13 g/mol) is a chiral, bicyclic γ-lactam (2-pyrrolidinone) carrying both a hydroxyl substituent at the C-4 position and a methyl substituent at the C-5 position on the lactam ring. The compound exists as two distinct enantiomeric pairs—(4S,5S) [CAS 151004-19-2] and (4R,5R) [CAS 461648-78-2]—each bearing two defined stereocenters, which renders the scaffold configurationally rigid compared to monosubstituted analogs such as 4-hydroxy-2-pyrrolidinone (CAS 25747-41-5) or 5-methyl-2-pyrrolidinone (CAS 108-27-0).

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B8221590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methylpyrrolidin-2-one
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC1C(CC(=O)N1)O
InChIInChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)
InChIKeyZBCVDJNHLQMBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methylpyrrolidin-2-one: Structural and Stereochemical Baseline for Chiral Pyrrolidinone Procurement


4-Hydroxy-5-methylpyrrolidin-2-one (C₅H₉NO₂, MW 115.13 g/mol) is a chiral, bicyclic γ-lactam (2-pyrrolidinone) carrying both a hydroxyl substituent at the C-4 position and a methyl substituent at the C-5 position on the lactam ring [1]. The compound exists as two distinct enantiomeric pairs—(4S,5S) [CAS 151004-19-2] and (4R,5R) [CAS 461648-78-2]—each bearing two defined stereocenters, which renders the scaffold configurationally rigid compared to monosubstituted analogs such as 4-hydroxy-2-pyrrolidinone (CAS 25747-41-5) or 5-methyl-2-pyrrolidinone (CAS 108-27-0) . The combination of hydrogen-bond-donating (OH) and hydrogen-bond-accepting (C=O, N-H) functionality within a compact, polar framework (XLogP3-AA = -0.9; TPSA = 49.3 Ų) distinguishes this molecule from the broader 2-pyrrolidinone class and underpins its utility as a stereochemically defined synthetic intermediate for pharmaceutical targets [2][3].

Why 4-Hydroxy-5-methylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinones in Chiral Synthesis Programs


Interchanging 4-hydroxy-5-methylpyrrolidin-2-one with a simpler pyrrolidinone such as 4-hydroxy-2-pyrrolidinone, 5-methyl-2-pyrrolidinone, or N-methyl-2-pyrrolidone (NMP) is inadvisable because the 4,5-disubstitution pattern simultaneously imposes two stereocenters and eliminates conformational flexibility about the C4–C5 bond (rotatable bond count = 0), a feature absent in monosubstituted analogs [1]. The stereochemistry at C-5 in trans-4-hydroxy-5-substituted 2-pyrrolidinones has been shown to be solely controlled by α-alkoxy substitution during diastereoselective synthesis, providing access to configurationally defined intermediates that achiral or racemic alternatives cannot deliver [2]. Furthermore, the N-unsubstituted lactam retains a free amide N–H that serves as a hydrogen-bond donor complementary to its C-4 hydroxyl group, a dual-donor arrangement not offered by N-alkylated derivatives such as oxiracetam or NMP, enabling distinct intermolecular recognition and downstream derivatization chemistry including stereospecific dehydration to pyrrolin-2-ones [3].

Quantitative Differentiation of 4-Hydroxy-5-methylpyrrolidin-2-one Versus Closest Structural Analogs


Diastereoselectivity in trans-4-Hydroxy-5-methylpyrrolidin-2-one Synthesis vs. Unsubstituted 4-Hydroxy-2-pyrrolidinone

The stereoselective formation of trans-4-hydroxy-5-substituted 2-pyrrolidinones via an intramolecular cascade process of α-chiral aldimines with alkyl Grignard reagents provides the target compound in >95:5 diastereomeric ratio (dr), as evidenced by the exclusive formation of the trans diastereomer in the one-pot protocol [1]. In contrast, 4-hydroxy-2-pyrrolidinone (CAS 25747-41-5, lacking a C-5 substituent) possesses a single stereocenter and does not present the same diastereocontrol challenge; its synthesis and procurement do not provide a comparable measure of configurational integrity at two adjacent centers [2].

diastereoselective synthesis chiral pyrrolidinone stereocontrol

Topological Polar Surface Area and Hydrogen-Bond Donor Differentiation vs. 5-Methyl-2-pyrrolidinone

4-Hydroxy-5-methylpyrrolidin-2-one exhibits a computed topological polar surface area (TPSA) of 49.3 Ų and a hydrogen-bond donor count of 2, reflecting the contributions of the hydroxyl and amide N–H groups [1]. By comparison, the des-hydroxy analog 5-methyl-2-pyrrolidinone (CAS 108-27-0) shows a TPSA of 29.1 Ų and only 1 H-bond donor, resulting in an approximately 20 Ų deficit in polar surface area and a reduction of one hydrogen-bond donor capacity . This ~69% increase in TPSA for the target compound translates to enhanced aqueous solubility and a distinct hydrogen-bonding interaction profile relevant to both solid-form engineering and biological target engagement.

physicochemical properties drug-likeness polar surface area

Lipophilicity Shift (XLogP3-AA) vs. 5-Methyl-2-pyrrolidinone

The introduction of a C-4 hydroxyl group shifts the computed lipophilicity of 4-hydroxy-5-methylpyrrolidin-2-one (XLogP3-AA = -0.9) relative to 5-methyl-2-pyrrolidinone (ACD/LogP = -0.96, or approximately -1.0 depending on the computational method) [1]. While the difference is modest (~0.06–0.1 log unit), the directionality is notable: the hydroxyl-bearing compound is marginally more hydrophilic despite the additional carbon atom, confirming that the polar hydroxyl group offsets the hydrophobic contribution of the methyl substituent. This balance is not achievable with either monosubstituted analog alone.

lipophilicity logP drug design

Stereospecific Dehydration Reactivity vs. 4-Hydroxy-2-pyrrolidinone Analogs for Pyrrolin-2-one Synthesis

Treatment of 1-benzyloxycarbonyl-4-hydroxy-5-methylpyrrolidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) results in a stereospecific β-elimination yielding N-protected pyrrolin-2-ones [1]. This reactivity exploits the C5 methyl group as a stereochemical anchor, enabling a predictable elimination trajectory that is not observed with simpler 4-hydroxy-2-pyrrolidinone substrates where elimination regiochemistry is less controlled. The reaction provides a direct stereochemical entry into pyrrolin-2-one derivatives—valuable intermediates in alkaloid and peptidomimetic synthesis—without requiring pre-installed leaving groups beyond the native β-hydroxyl.

stereospecific elimination pyrrolin-2-one synthetic intermediate

Patent-Cited Utility as a MAOB Inhibitor Intermediate vs. Non-Chiral Pyrrolidinone Building Blocks

Patents assigned to Hoffmann-La Roche (e.g., US 7,148,362 and EP 2814822) describe processes for the preparation of enantiopure pyrrolidin-2-one derivatives as intermediates for monoamine oxidase B (MAOB) inhibitors targeting Alzheimer's disease and senile dementia [1][2]. Within this patent family, chiral 4-hydroxy-5-substituted-2-pyrrolidinones—including the 5-methyl variant—are cited as key intermediates because their defined stereochemistry at C4 and C5 directly translates to the stereochemical integrity of the final active pharmaceutical ingredient (API) [3]. By contrast, non-chiral or singly-substituted pyrrolidinones (e.g., 5-methyl-2-pyrrolidinone, 4-hydroxy-2-pyrrolidinone) cannot fulfill this role because they lack either the requisite stereochemical complexity or the substitution pattern necessary for downstream API construction.

MAOB inhibitor enantiopure intermediate pharmaceutical patent

Natural Product Homolog Access: Streptopyrrolidine vs. Homostreptopyrrolidine

The naturally occurring angiogenesis inhibitor streptopyrrolidine is a cis-4-hydroxy-5-substituted 2-pyrrolidinone, and its methylene homolog homostreptopyrrolidine—bearing an additional methylene spacer at C5—has been synthesized in optically pure form from 4-hydroxy-5-substituted pyrrolidinone precursors using a multigram two-step reduction sequence [1]. The target compound, as a 5-methyl-substituted member of the trans-4-hydroxy-5-substituted 2-pyrrolidinone class, serves as a direct synthetic precursor or structural analog for such homology studies [2]. The unsubstituted analog 4-hydroxy-2-pyrrolidinone lacks the C5 appendage and cannot access the same natural product space without additional functionalization steps.

natural product synthesis streptopyrrolidine angiogenesis inhibitor

Optimal Procurement and Research Scenarios for 4-Hydroxy-5-methylpyrrolidin-2-one


Synthesis of Enantiopure MAOB Inhibitor Intermediates for Neurodegenerative Disease Programs

Procurement of enantiomerically pure (4S,5S)- or (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one is indicated when establishing a synthetic route to MAOB inhibitor APIs as described in the Hoffmann-La Roche patent family (US 7,148,362, EP 2814822) [1]. The two stereocenters serve as the stereochemical foundation for the final drug substance, making optical purity (typically ≥95% ee as offered by vendors such as Bidepharm and MolCore) a critical quality attribute . Non-chiral 5-methyl-2-pyrrolidinone cannot substitute in this application without additional asymmetric synthesis steps.

Diastereoselective Synthesis of Streptopyrrolidine-Class Natural Products and Angiogenesis Inhibitors

The trans-4-hydroxy-5-methyl substitution pattern directly maps onto the core of streptopyrrolidine and its homologs, making this compound a preferred starting material for medicinal chemistry efforts targeting angiogenesis inhibition [2]. The >95:5 diastereomeric ratio achievable in the trans scaffold synthesis means that downstream natural product analogs retain high stereochemical purity without requiring chiral chromatographic separation [3].

Stereospecific Pyrrolin-2-one Synthesis via β-Elimination for Alkaloid and Peptidomimetic Programs

The stereospecific dehydration of N-protected 4-hydroxy-5-methylpyrrolidin-2-one to pyrrolin-2-ones (Tetrahedron Lett., 1996) provides a direct entry into α,β-unsaturated lactam intermediates useful in alkaloid and peptidomimetic synthesis [4]. The C5 methyl group controls elimination regiochemistry, simplifying purification relative to unsubstituted 4-hydroxy-2-pyrrolidinone. Process chemistry groups benefit from the predictable reactivity when scaling this transformation.

Physicochemical Fine-Tuning in CNS Drug Discovery: Balancing logP and TPSA

For CNS drug discovery programs where balancing blood–brain barrier permeability (favoring lower TPSA) with aqueous solubility (favoring higher TPSA and HBD count) is critical, 4-hydroxy-5-methylpyrrolidin-2-one offers a logP of -0.9 with TPSA of 49.3 Ų and 2 HBDs—a profile that sits between the less polar 5-methyl-2-pyrrolidinone (TPSA 29.1 Ų) and the fully substituted oxiracetam (which carries an additional acetamide side chain) [5]. This intermediate polarity profile makes it a versatile fragment for property-guided lead optimization.

Quote Request

Request a Quote for 4-Hydroxy-5-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.